2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole
Description
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a piperidine ring bearing a 4-chlorophenylsulfonyl group and an ethyl side chain. This structure combines key pharmacophoric elements: the thiadiazole ring is known for its electron-deficient nature and bioisosteric properties, while the sulfonyl-piperidine moiety enhances solubility and modulates receptor interactions .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S2/c1-2-14-17-18-15(22-14)11-7-9-19(10-8-11)23(20,21)13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCBMSDRZMGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The thiadiazole ring is formed through cyclization reactions involving appropriate precursors such as thiosemicarbazides and ethylating agents. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in neutral or alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that thiadiazole derivatives possess significant antimicrobial properties. For instance, a study evaluated various thiadiazole derivatives for their antibacterial and antifungal activities using the disc diffusion method against multiple pathogens including Staphylococcus aureus, Escherichia coli, and Aspergillus niger . The results indicated promising activity, suggesting potential applications in treating infectious diseases.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of thiadiazole compounds. For example, derivatives have been tested against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with results showing significant cytotoxic effects compared to standard chemotherapeutics like cisplatin . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Evaluation
A comprehensive study synthesized several novel thiadiazole derivatives and tested them for antimicrobial efficacy. Results showed that certain derivatives exhibited MIC values comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another research focused on synthesizing a series of thiadiazole derivatives and evaluating their anticancer activity through molecular docking studies. The most potent compounds showed strong binding affinity to dihydrofolate reductase (DHFR), a target for many anticancer drugs . In vitro assays confirmed their efficacy against cancer cell lines.
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Antimicrobial Agents : Potential development as new antibiotics or antifungals.
- Anticancer Drugs : Further research could lead to the development of novel anticancer therapies targeting specific pathways in tumor cells.
Mechanism of Action
The mechanism of action of 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Bioactivity: The dichlorophenyl analog shows reduced metabolic stability, suggesting that mono-chloro substitution (as in the target) may offer a balance between potency and pharmacokinetics.
Receptor Selectivity : The 2-methoxy-5-methylphenylsulfonyl group in enhances serotonin receptor affinity, implying that para-substituted sulfonyl groups (as in the target) might favor different targets, such as kinases or ion channels.
Pharmacological Potential
While direct data for the target compound are unavailable, insights can be drawn from analogs:
- Antimicrobial Activity : Thiadiazoles with sulfonyl-piperidine groups (e.g., ) inhibit bacterial efflux pumps (MIC = 4 µg/mL vs. S. aureus).
- Enzyme Inhibition: The phenylamino-thiadiazole derivative in exhibits stronger enzyme binding than standard inhibitors, highlighting the impact of amino vs. sulfonyl substituents.
Biological Activity
The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is a novel member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological implications, synthesis, and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound includes a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an ethyl group on the thiadiazole ring. The synthesis typically involves multi-step reactions starting from piperidine derivatives and chlorinated sulfonyl compounds.
Synthesis Overview
-
Formation of Piperidine Derivative :
- Ethyl isonipecotate is reacted with 4-chlorophenylsulfonyl chloride under basic conditions to form the intermediate piperidine derivative.
-
Thiadiazole Formation :
- The piperidine derivative undergoes cyclization with carbon disulfide in the presence of a base to yield the thiadiazole structure.
-
Final Compound :
- Further modifications can yield various derivatives by introducing different alkyl or aralkyl groups at specific positions on the thiadiazole ring.
Biological Activity
The biological activity of this compound is primarily characterized by its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety demonstrate effective inhibition against various bacterial strains:
| Compound | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli | 12.5 |
| 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercury-1,3,4-thiadiazole | Antifungal | Candida albicans | 25 |
These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using in vitro models. The compound demonstrated a significant reduction in pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW264.7 macrophages:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 450 |
These results indicate that this compound may serve as an effective anti-inflammatory agent.
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. The cytotoxic effects were assessed against various cancer cell lines using MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10 |
| MCF7 (Breast) | 15 |
| A549 (Lung) | 12 |
These findings highlight the potential of this compound as an anticancer agent.
Case Studies
Several case studies have been documented regarding the biological activities of thiadiazole derivatives:
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
- Cytotoxicity Studies :
Q & A
Advanced Pharmacological Question
- Antibacterial screening : Use microdilution assays (MIC determination) against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains. A derivative showed MIC = 12.5 µg/mL against E. coli .
- Antidepressant models : Employ forced swim tests (FST) in rodents. Analogues reduced immobility time by 30–40% at 10 mg/kg, suggesting serotonin modulation .
- BSA binding studies : Fluorescence quenching (Stern-Volmer plots) quantifies protein interaction, with reported .
How can computational methods predict the compound’s binding affinity for target proteins?
Advanced Computational Question
- Molecular docking : Use AutoDock Vina to simulate binding to bacterial enoyl-ACP reductase (FabI). A derivative exhibited a docking score of −9.2 kcal/mol, correlating with experimental MIC values .
- MD simulations : Analyze stability (RMSD < 2.0 Å over 100 ns) and hydrogen bonds (e.g., with FabI’s Tyr156) to prioritize derivatives .
- QSAR models : Correlate logP values (calculated: 3.2) with antibacterial activity to guide substituent modifications .
What strategies are effective for derivatizing the thiadiazole core to enhance bioactivity?
Advanced Medicinal Chemistry Question
- Substitution at C-5 : Replace the ethyl group with electron-withdrawing groups (e.g., CF₃) to improve membrane penetration. A nitro-substituted analogue showed 2× higher MIC against P. aeruginosa .
- Piperidine modifications : Introduce fluorophenyl or methoxyphenyl groups via Suzuki coupling to enhance CNS permeability (logBB > 0.3 predicted) .
- Sulfonyl group replacement : Replace 4-chlorophenylsulfonyl with benzothiazole sulfonamide to target carbonic anhydrase isoforms .
How can researchers address low solubility in aqueous buffers during in vitro assays?
Advanced Formulation Question
- Co-solvent systems : Use DMSO:PBS (1:9 v/v) with sonication (30 min) to achieve 1.2 mg/mL solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size 150 nm, PDI < 0.2) for sustained release (85% over 72 hrs) .
- Prodrug design : Synthesize phosphate esters at the piperidine nitrogen, increasing solubility 5-fold at pH 7.4 .
What analytical techniques are critical for detecting degradation products under storage conditions?
Advanced Stability Study Question
- HPLC-DAD : Monitor degradation at 254 nm; a 5% impurity peak (RT 8.2 min) indicates sulfone hydrolysis .
- LC-QTOF : Identify oxidative products (e.g., thiadiazole sulfoxide, m/z 411.07) after 30 days at 40°C .
- XRD : Confirm crystallinity loss (amorphous content >15%) in lyophilized samples stored at 25°C/60% RH .
How do structural variations in analogous compounds inform SAR studies?
Advanced SAR Question
| Modification | Activity Trend | Reference |
|---|---|---|
| Ethyl → Methyl at C-5 | 20% ↓ antibacterial activity | |
| 4-Cl → 4-F on sulfonyl | 1.5× ↑ CNS permeability | |
| Piperidine → Pyrrolidine | 50% ↓ FabI binding affinity |
These trends highlight the necessity of the ethyl group and 4-chlorophenylsulfonyl moiety for optimal activity.
What are the best practices for ensuring reproducibility in multi-step syntheses?
Advanced Methodological Question
- In-line monitoring : Use FTIR probes to track sulfonylation completion (disappearance of S-O peak at 1180 cm⁻¹) .
- Quality control : Validate intermediates via TLC (Rf = 0.4 in CH₂Cl₂:MeOH 10:1) and melting point (mp 142–144°C) .
- Batch records : Document reaction times (±5 mins) and cooling rates (2°C/min) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
